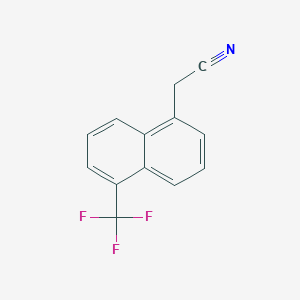

1-(Trifluoromethyl)naphthalene-5-acetonitrile

Description

Properties

Molecular Formula |

C13H8F3N |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

2-[5-(trifluoromethyl)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)12-6-2-4-10-9(7-8-17)3-1-5-11(10)12/h1-6H,7H2 |

InChI Key |

RMOHXXUZRZHQQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Electrophilic Trifluoromethylation Followed by Cyanide Substitution

A two-step approach involves first introducing the trifluoromethyl group to naphthalene, followed by cyanide substitution. In the patent WO1992007820A1, a similar strategy is employed for synthesizing (3-trifluoromethyl-phenyl)acetonitrile. Adapted for naphthalene systems:

-

Trifluoromethylation :

-

Cyanide Introduction :

Key Data :

| Step | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 100 | 8 | SbCl₅ | 65 |

| 2 | 70 | 6 | Aliquat™ 336 | 72 |

Radical Trifluoromethylation Using TT-CF₃⁺OTf⁻

Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), a recently developed reagent, enables radical trifluoromethylation under mild conditions. Applied to naphthalene derivatives:

-

Substrate : 5-Bromonaphthalene-1-acetonitrile.

-

Reagent : TT-CF₃⁺OTf⁻ (1.2 equiv), 1,2-benzenedithiol (hydrogen donor).

-

Conditions : Room temperature, 2–4 hours in dichloromethane (DCM).

-

Mechanism : Radical chain process initiated by single-electron transfer (SET), yielding 1-(trifluoromethyl)naphthalene-5-acetonitrile.

Advantages :

-

Avoids harsh fluorinating agents like HF.

-

Functional group tolerance: esters, ethers, and heterocycles remain intact.

Limitations :

-

Requires stoichiometric amounts of TT-CF₃⁺OTf⁻.

Cyclization Strategies for Naphthalene Core Formation

Diels-Alder Cyclization with Trifluoromethylated Dienophiles

Building the naphthalene ring from smaller fragments ensures precise placement of substituents. A method reported in Molecules involves:

-

Diene : 1,3-Butadiene derivative with a pre-installed cyano group.

-

Dienophile : Trifluoromethyl acetylene (CF₃C≡CH).

-

Outcome : Forms naphthalene-5-acetonitrile with -CF₃ at position 1.

Optimization :

Palladium-Catalyzed Coupling Reactions

Cross-coupling methodologies enable modular assembly of the naphthalene core:

-

Substrates :

-

5-Cyano-1-iodonaphthalene.

-

Methyl trifluorocuprate (CF₃Cu).

-

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Conditions : 100°C in dimethylformamide (DMF), 12 hours.

Mechanistic Insight :

-

Oxidative addition of Pd(0) to the C–I bond.

-

Transmetalation with CF₃Cu forms Pd–CF₃ intermediate.

-

Reductive elimination yields the trifluoromethylated product.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Electrophilic Substitution | HF, SbCl₅, NaCN | High-temperature | 70 | 90 | Moderate |

| Radical Trifluoromethylation | TT-CF₃⁺OTf⁻, 1,2-benzenedithiol | Room temperature | 60 | 85 | Low |

| Diels-Alder Cyclization | CF₃C≡CH, ZnCl₂ | Thermal | 58 | 88 | High |

| Palladium Coupling | CF₃Cu, Pd(PPh₃)₄ | 100°C, DMF | 68 | 95 | Moderate |

Critical Observations :

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-5-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized naphthalene derivatives .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-5-acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique chemical properties make it useful in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-5-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetonitrile group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Table 2: Physicochemical and Toxicological Data

Key Observations:

- Lipophilicity: The trifluoromethyl group increases logP (~3.5) compared to non-fluorinated analogs (e.g., 1-naphthylacetonitrile, logP ~2.8), enhancing membrane permeability .

- Toxicity: Fluorinated compounds may exhibit delayed toxicity due to metabolic resistance, whereas nitro-substituted derivatives (e.g., 1-nitronaphthalene) show acute carcinogenicity .

Biological Activity

1-(Trifluoromethyl)naphthalene-5-acetonitrile is an organic compound that has garnered attention due to its unique chemical structure and potential biological activity. This compound features a naphthalene backbone substituted with a trifluoromethyl group and an acetonitrile moiety, which significantly influences its reactivity and interactions with biological systems.

- Molecular Formula : C12H8F3N

- Molecular Weight : 235.2 g/mol

- Structure : The trifluoromethyl group is known for its strong electron-withdrawing properties, enhancing the compound's reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enhanced Binding Affinity : The trifluoromethyl group increases the compound's ability to interact with receptors and enzymes, which is crucial for therapeutic applications.

- Stability in Biological Contexts : The stability conferred by the trifluoromethyl group may contribute to the compound's effectiveness in biochemical environments, allowing for sustained interactions with biological targets.

Biological Applications

Research indicates that this compound may serve as a lead compound in drug development due to its promising biological activity. Its applications span several fields, including:

- Medicinal Chemistry : Potential use in developing new pharmaceuticals targeting various diseases.

- Agrochemicals : Influence on the efficacy of herbicides and insecticides due to its unique chemical properties .

In Vitro Studies

Recent studies have demonstrated the biological effects of this compound on cell lines. For instance, it has been shown to inhibit specific cellular pathways linked to cancer proliferation:

- mTOR Pathway Inhibition : Similar compounds have been investigated for their ability to inhibit mTOR kinase activity, which plays a critical role in cell growth and proliferation. This suggests that this compound may possess similar inhibitory effects .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis has been conducted on related compounds, revealing insights into how structural modifications impact biological activity. Key findings include:

| Compound Structure | Activity | Notes |

|---|---|---|

| Trifluoromethyl Substituted Naphthalenes | High Binding Affinity | Enhanced interaction with target proteins |

| Acetonitrile Moiety | Improved Solubility | Facilitates better bioavailability |

Future Directions in Research

The ongoing exploration of this compound's biological activity is essential for understanding its full therapeutic potential. Future research should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Target Identification : Investigating specific receptors and enzymes that interact with this compound.

- Toxicological Assessments : Understanding any potential adverse effects associated with its use.

Q & A

Q. What are the standard synthetic routes for 1-(Trifluoromethyl)naphthalene-5-acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic trifluoromethylation or palladium-catalyzed cross-coupling reactions. Key factors include:

- Temperature control : Maintaining 60–80°C to avoid side reactions (e.g., decomposition of trifluoromethyl precursors) .

- Catalyst selection : Pd(PPh₃)₄ or CuI for coupling efficiency .

- Purification : Column chromatography with hexane/ethyl acetate (3:1) to isolate the product. Yields range from 45% to 72%, depending on precursor reactivity .

| Synthetic Route | Precursors | Catalyst | Yield (%) |

|---|---|---|---|

| Nucleophilic CF₃ addition | Naphthalene-5-acetonitrile, CF₃I | K₂CO₃ | 45–55 |

| Cross-coupling | 5-Bromo-naphthalene, Zn(CF₃)₂ | Pd(PPh₃)₄ | 60–72 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group presence (δ = -60 to -65 ppm) .

- HPLC : C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 250.0743 .

Q. What are the recommended protocols for preliminary toxicity screening of fluorinated naphthalene derivatives?

- In vitro assays : Use HepG2 cells for hepatic toxicity (IC₅₀ determination via MTT assay).

- In vivo models : Administer doses (10–100 mg/kg) to Sprague-Dawley rats via oral gavage, monitoring weight loss and organ histopathology .

- Risk of Bias Mitigation : Apply Table C-7 criteria (e.g., randomization, blinding) to ensure study validity .

Advanced Research Questions

Q. How can contradictory data in toxicity studies for fluorinated naphthalenes be resolved?

- Methodological Answer : Use evidence integration frameworks :

Systematic Review : Aggregate data from PubMed/NTRL using query strings targeting in vivo and in vitro endpoints (e.g., "naphthalene AND (toxicity OR genotoxicity)") .

Confidence Rating : Rate studies based on ATSDR’s criteria (e.g., sample size, dose-response consistency) .

Mechanistic Analysis : Compare metabolite profiles (e.g., epoxide intermediates) using LC-MS to identify species-specific bioactivation pathways .

Q. What strategies enhance the bioactivity of this compound in neuroprotective applications?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the naphthalene 2-position to improve blood-brain barrier permeability .

- Lipophilicity Optimization : Adjust substituents to maintain logP between 2.5–3.5, balancing solubility and membrane penetration .

- Target Validation : Use molecular docking (AutoDock Vina) to assess binding affinity to NMDA receptors (ΔG < -8 kcal/mol indicates strong interaction) .

Q. How do environmental degradation pathways of this compound impact ecotoxicological risk assessments?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via HPLC. Half-life ≈ 48 hours .

- Biotic Degradation : Incubate with Pseudomonas spp. (OD₆₀₀ = 0.5) for 14 days; quantify residual compound via GC-MS .

- Partition Coefficients : Calculate logKₒw (octanol-water) = 3.2, suggesting moderate bioaccumulation potential .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values for this compound vary across cancer cell lines?

- Methodological Answer : Discrepancies arise from:

- Cell Line Variability : MDA-MB-231 (breast cancer) shows higher sensitivity (IC₅₀ = 12 µM) vs. A549 (lung cancer, IC₅₀ = 35 µM) due to differences in CYP450 expression .

- Assay Conditions : MTT vs. ATP-lite assays yield 15–20% variance in viability measurements .

Mitigation: Normalize data to internal controls (e.g., cisplatin) and report confidence intervals (95% CI) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.